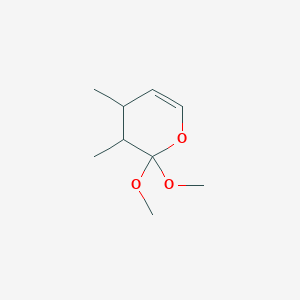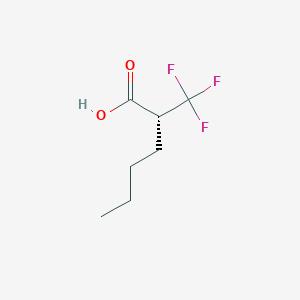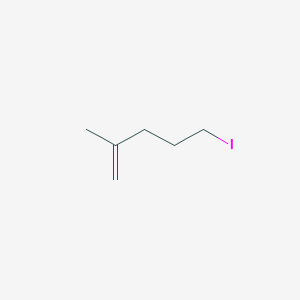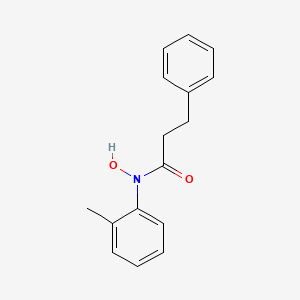
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide is an organic compound with a complex structure that includes both hydroxy and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide typically involves the reaction of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps. The acetylation of N-methylaniline with chloracetyl chloride is catalyzed by triethylamine, yielding 2-chloro-N-methyl-N-phenyl-acetamide. This intermediate is then esterified with anhydrous sodium acetate in the presence of a phase transfer catalyst, tetrabutylammonium bromide, to produce 2-acetoxyl-N-methyl-N-phenyl-acetamide. Finally, ester interchange with methanol catalyzed by potassium hydroxide yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product would be a ketone or aldehyde derivative.
Reduction: The major product would be an amine derivative.
Substitution: The major products would be substituted aromatic compounds.
科学的研究の応用
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition.
Industry: It can be used in the development of new materials and chemical processes
作用機序
The mechanism of action of N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
- N-Hydroxy-N-(2-methylphenyl)acetamide
- N-Hydroxy-N-(4-butyl-2-methylphenyl)formamidine
- 2-Hydroxy-N-methyl-N-phenyl-acetamide
Uniqueness
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide is unique due to its specific structural features, which include both hydroxy and amide groups attached to an aromatic ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
特性
CAS番号 |
79115-40-5 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
N-hydroxy-N-(2-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-13-7-5-6-10-15(13)17(19)16(18)12-11-14-8-3-2-4-9-14/h2-10,19H,11-12H2,1H3 |
InChIキー |
XXUCURAGFNEYDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N(C(=O)CCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




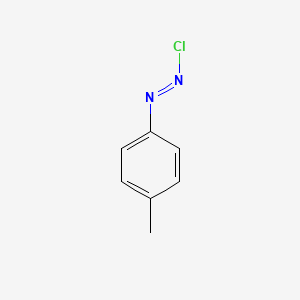
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)

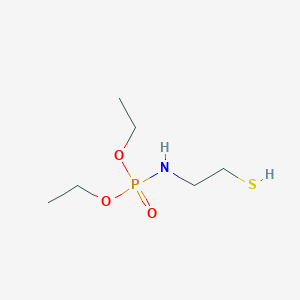
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
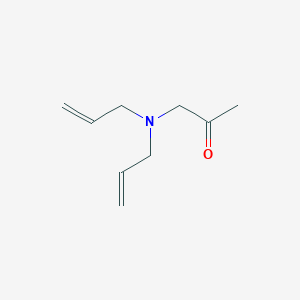
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
